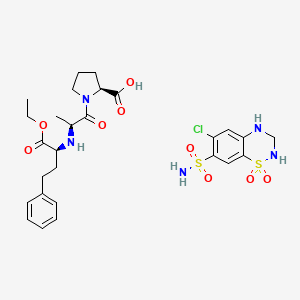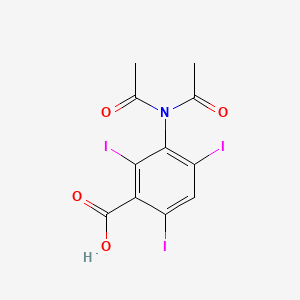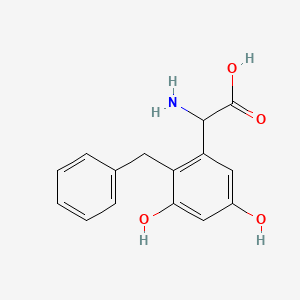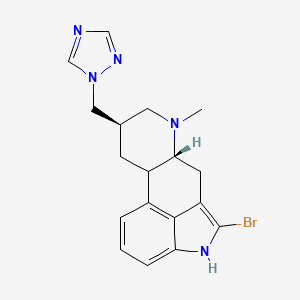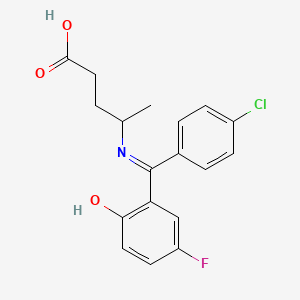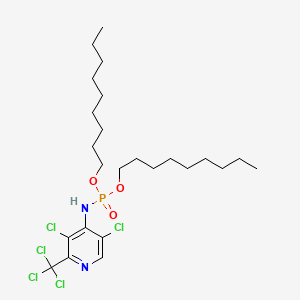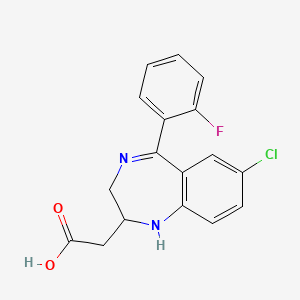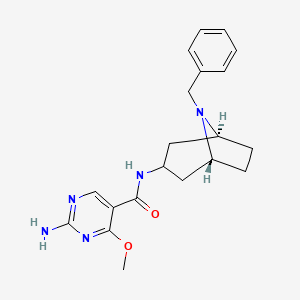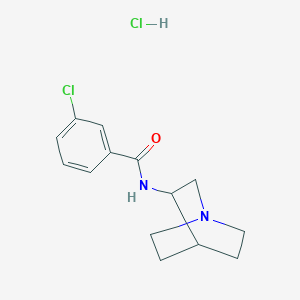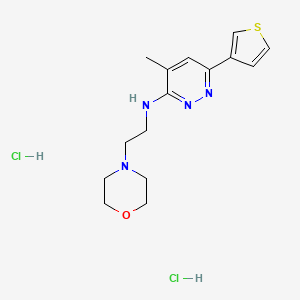
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a thienyl group, and a pyridazinyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core structures, followed by their assembly and final conversion to the dihydrochloride salt. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Synthesis of the Thienyl Group: The thienyl group can be introduced via a Grignard reaction or through direct thiolation of a suitable precursor.
Construction of the Pyridazinyl Group: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Assembly of the Final Compound: The morpholine, thienyl, and pyridazinyl groups are then coupled under specific conditions, often involving catalysts and controlled temperatures.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar core structures but different substituents.
Thienyl-pyridazinyl compounds: Molecules that share the thienyl and pyridazinyl groups but differ in other structural aspects.
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Numéro CAS |
94275-65-7 |
|---|---|
Formule moléculaire |
C15H22Cl2N4OS |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
4-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-3-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4OS.2ClH/c1-12-10-14(13-2-9-21-11-13)17-18-15(12)16-3-4-19-5-7-20-8-6-19;;/h2,9-11H,3-8H2,1H3,(H,16,18);2*1H |
Clé InChI |
FNKLBZOEWPSNSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CSC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



